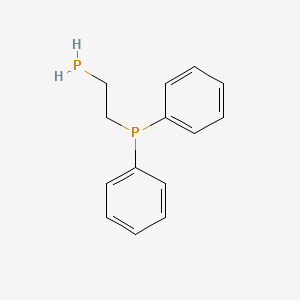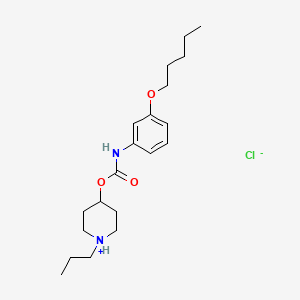
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a pentyloxyphenyl group and a propyl-piperidinyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves several steps. Typically, the process begins with the preparation of the pentyloxyphenyl intermediate, which is then reacted with a propyl-piperidinyl ester under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride: This compound has a similar structure but with a heptyloxy group instead of a pentyloxy group.
Carbamic acid, (3-(butyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride: This compound has a butyloxy group, making it slightly different in terms of its chemical properties and applications.
Uniqueness
The uniqueness of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride lies in its specific molecular configuration, which imparts unique chemical and biological properties. Its pentyloxy group provides distinct reactivity and interaction profiles compared to similar compounds with different alkoxy groups.
Properties
CAS No. |
105384-07-4 |
|---|---|
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(1-propylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-15-24-19-9-7-8-17(16-19)21-20(23)25-18-10-13-22(12-4-2)14-11-18;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |
InChI Key |
JSEXWWDPNOHASV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


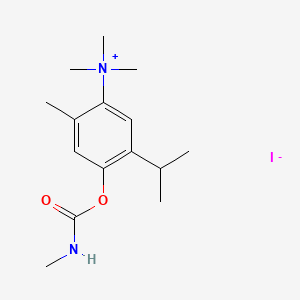
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)
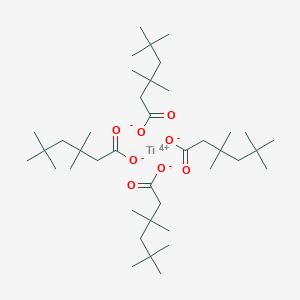
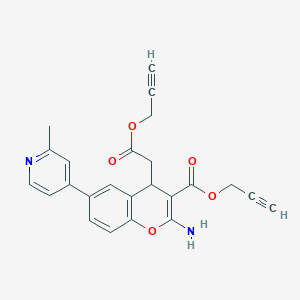
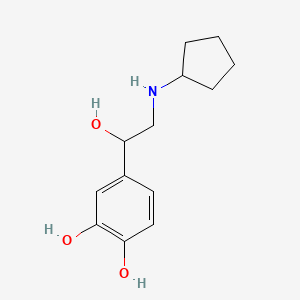
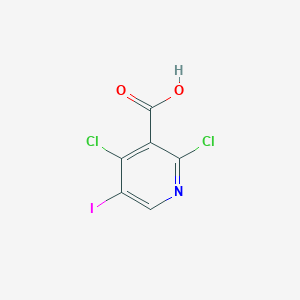
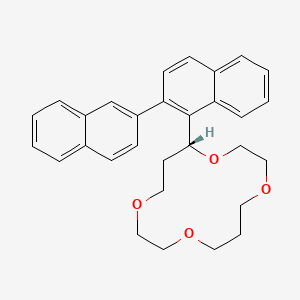
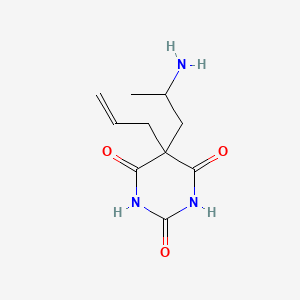
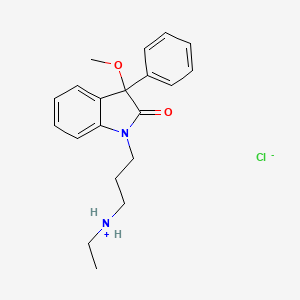
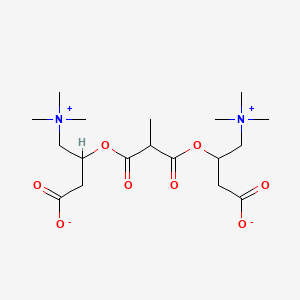
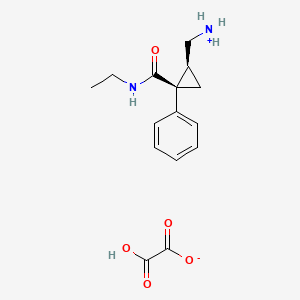

![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
